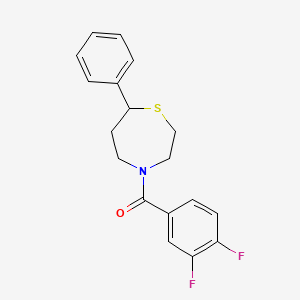
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a chemical compound with potential applications in scientific research. It is a thiazepane derivative that has been synthesized through a multistep process. The compound has been found to possess interesting biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been found to target the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is its potent antitumor activity against multiple cancer cell lines, making it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
Further research is needed to fully elucidate the mechanism of action of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone and to optimize its therapeutic potential. Additionally, studies on the pharmacokinetics and toxicity of the compound are needed to assess its safety and efficacy in vivo. Finally, the development of analogs and derivatives of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may lead to the discovery of even more potent and selective antitumor agents.
Synthesemethoden
The synthesis of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves several steps, starting with the reaction of 3,4-difluorobenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base. This intermediate is then reacted with 1,4-dibromobutane to yield the thiazepane ring system. Finally, the ketone group is introduced by reacting the thiazepane intermediate with phenylmagnesium bromide followed by oxidation with Jones reagent.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been investigated for its potential use as a therapeutic agent in various diseases. Studies have shown that (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone exhibits potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-15-7-6-14(12-16(15)20)18(22)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJURAWRWCYQKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

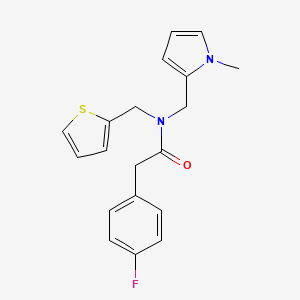
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)

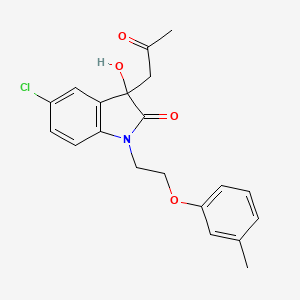
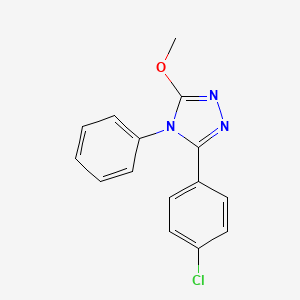
![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)

![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)

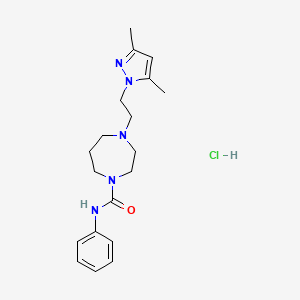
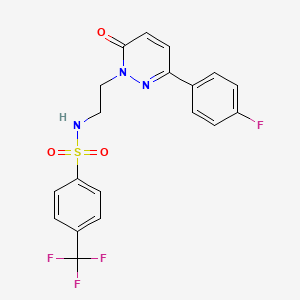
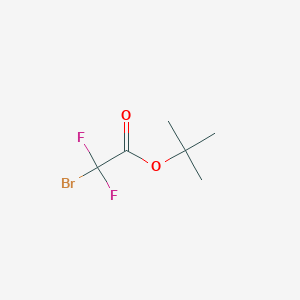
![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)